molecular formula C14H18N4O2S B4525305 2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B4525305
M. Wt: 306.39 g/mol
InChI Key: SFXNSGITIGUOLN-UHFFFAOYSA-N
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Description

2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine moiety, and a methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require the use of a solvent such as ethanol and a catalyst to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide apart is its specific combination of functional groups and its potential for diverse biological activities. Its unique structure allows it to interact with a variety of molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methoxyethylamino)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-10-12(21-14(18-10)16-7-8-20-2)13(19)17-9-11-5-3-4-6-15-11/h3-6H,7-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXNSGITIGUOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCOC)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
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2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
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2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
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2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
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2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
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2-[(2-methoxyethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

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